molecular formula C13H11N3O5S B326470 N'-(2-NITROBENZENESULFONYL)BENZOHYDRAZIDE

N'-(2-NITROBENZENESULFONYL)BENZOHYDRAZIDE

Cat. No.: B326470
M. Wt: 321.31 g/mol
InChI Key: MEYVXTCCFNUSOX-UHFFFAOYSA-N
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Description

N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₅S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-nitrophenyl)sulfonyl]benzamide: Similar structure but with an amide group instead of a hydrazide group.

    2-Nitrobenzenesulfonylhydrazine: Lacks the benzoyl group present in N’-[(2-nitrophenyl)sulfonyl]benzohydrazide.

    N’-[(2-nitrophenyl)sulfonyl]acetohydrazide: Contains an acetyl group instead of a benzoyl group.

Uniqueness

The presence of both nitrophenyl and sulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

N//'-(2-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H11N3O5S/c17-13(10-6-2-1-3-7-10)14-15-22(20,21)12-9-5-4-8-11(12)16(18)19/h1-9,15H,(H,14,17)

InChI Key

MEYVXTCCFNUSOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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